molecular formula C7H14N4 B13196452 (1R)-2-Methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine

(1R)-2-Methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine

Cat. No.: B13196452
M. Wt: 154.21 g/mol
InChI Key: DAMUUYPNNBQPAR-ZCFIWIBFSA-N
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Description

(1R)-2-Methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine: is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-Methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.

    Introduction of the Propan-1-amine Group: This step involves the alkylation of the triazole ring with a suitable alkyl halide, followed by reduction to introduce the amine group.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1R)-2-Methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Triazole derivatives are known to interact with various enzymes, making them valuable tools in biochemical studies.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Triazole derivatives have shown promise in treating fungal infections, cancer, and other diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (1R)-2-Methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-2-Methyl-1-(1H-1,2,4-triazol-3-yl)propan-1-amine
  • (1R)-2-Methyl-1-(5-methyl-1H-1,2,3-triazol-4-yl)propan-1-amine
  • (1R)-2-Methyl-1-(5-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine

Uniqueness

The uniqueness of (1R)-2-Methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine lies in its specific substitution pattern on the triazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H14N4

Molecular Weight

154.21 g/mol

IUPAC Name

(1R)-2-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine

InChI

InChI=1S/C7H14N4/c1-4(2)6(8)7-9-5(3)10-11-7/h4,6H,8H2,1-3H3,(H,9,10,11)/t6-/m1/s1

InChI Key

DAMUUYPNNBQPAR-ZCFIWIBFSA-N

Isomeric SMILES

CC1=NC(=NN1)[C@@H](C(C)C)N

Canonical SMILES

CC1=NC(=NN1)C(C(C)C)N

Origin of Product

United States

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